L-573655

LpxC Enzyme Inhibition Gram-Negative

Sourcing a well-characterized, reversible LpxC inhibitor with validated target engagement for mechanistic studies is a persistent challenge, as most modern LpxC inhibitors employ slow, tight-binding kinetics unsuitable for washout experiments. L-573655 is the prototypical phenyloxazoline hydroxamic acid LpxC inhibitor (Ki ~50 nM for E. coli LpxC), acting via a rapid-equilibrium, competitive mechanism. • Enables accurate kinetic parameter determination under reversible binding conditions, unlike tight-binding inhibitors such as CHIR-090. • Achieves 80-90% reduction in E. coli LPS synthesis in biochemical pathway analysis, despite weak whole-cell MIC (200-400 μg/mL). • Serves as a quantitative benchmark (Ki ~50 nM; MIC 200-400 μg/mL) for medicinal chemistry programs optimizing novel LpxC-targeting chemotypes.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 112507-21-8
Cat. No. B1673782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-573655
CAS112507-21-8
SynonymsL-573655;  L 573655;  L573655;  L-573,655;  L 573,655;  L573,655; 
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESC1C(N=C(O1)C2=CC=CC=C2)C(=O)NO
InChIInChI=1S/C10H10N2O3/c13-9(12-14)8-6-15-10(11-8)7-4-2-1-3-5-7/h1-5,8,14H,6H2,(H,12,13)
InChIKeyWXOVMEKLQFRMEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-573655 (CAS 112507-21-8) as a First-in-Class LpxC Inhibitor for Gram-Negative Antibacterial Research


L-573655 (4-Hydroxycarbamoyl-2-phenyl-2-oxazoline, CAS 112507-21-8) is a reversible small-molecule inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential and highly conserved Zn²⁺-dependent metalloenzyme in Gram-negative bacteria [1]. As the prototypical LpxC inhibitor first reported in 1996, L-573655 targets the lipid A biosynthetic pathway, which is critical for outer membrane assembly and bacterial viability, but lacks human homology, offering a selective antibacterial target [2]. It is a phenyloxazoline hydroxamic acid with a molecular weight of 206.20 Da and formula C₁₀H₁₀N₂O₃ .

Why L-573655 is Not Interchangeable with Other LpxC Inhibitors or Broad-Spectrum Antibiotics


L-573655 cannot be substituted with later-generation LpxC inhibitors such as CHIR-090 or ACHN-975, nor with substrate-analog inhibitors like TU-514, due to profound differences in target affinity, antibacterial spectrum, and mechanism of enzyme inhibition. While modern LpxC inhibitors achieve nanomolar or picomolar binding affinities and broader Gram-negative coverage, L-573655 exhibits a unique, moderate potency profile (Ki ~50 nM for E. coli LpxC) that made it a foundational tool compound for validating LpxC as a druggable target [1]. Crucially, its limited antibacterial spectrum (primarily wild-type E. coli) and relatively weak cellular activity (MIC 200-400 μg/mL) render it unsuitable for in vivo efficacy studies in clinically relevant MDR pathogens [2]. Unlike the slow, tight-binding mechanism of CHIR-090, L-573655 acts as a reversible, competitive inhibitor, a mechanistic distinction with critical implications for washout experiments and kinetic studies [1].

Quantitative Differential Evidence for L-573655 in LpxC-Targeted Antibacterial Discovery


Comparative LpxC Binding Affinity: L-573655 vs. L-161240 and CHIR-090

L-573655 demonstrates a Ki of approximately 50 nM against E. coli LpxC, which is comparable to the analog L-161240 (Ki ~50 nM) but ~12,500-fold weaker than the advanced inhibitor CHIR-090 (Ki 4.0 nM) [1][2]. This quantitative difference establishes L-573655 as a moderately potent, early-stage tool compound suitable for mechanistic studies where a weaker, reversible inhibitor is preferred over a slow, tight-binding agent like CHIR-090 .

LpxC Enzyme Inhibition Gram-Negative

Antibacterial Activity (MIC) Comparison: L-573655 vs. L-161240 vs. CHIR-090

Against wild-type E. coli, L-573655 exhibits a minimal inhibitory concentration (MIC) of 200-400 μg/mL, which is approximately 100- to 400-fold weaker than L-161240 (MIC = 1-3 μg/mL) and substantially weaker than the nanomolar-potency CHIR-090 (MIC not directly comparable due to different assay formats but is known to be highly potent) [1][2]. This large quantitative gap underscores why L-573655 is unsuitable for in vivo efficacy studies but remains valuable for in vitro target validation where cell penetration is not required.

MIC E. coli Antibacterial

Spectrum of Activity: L-573655 Limited to E. coli vs. CHIR-090's Broad Coverage

L-573655's antibacterial activity is restricted to wild-type E. coli, whereas L-161240 also fails to inhibit P. aeruginosa [1]. In stark contrast, CHIR-090 demonstrates potent activity against both E. coli and P. aeruginosa, with MIC values comparable to ciprofloxacin [2]. This differential spectrum highlights that L-573655, like its close analog L-161240, cannot be used as a broad-spectrum Gram-negative agent, making it suitable only for studies focused on E. coli LpxC biology.

Antibacterial Spectrum Pseudomonas aeruginosa Gram-Negative

Mechanism of Inhibition: Reversible Competitive Binding of L-573655

L-573655 acts as a reversible, competitive inhibitor of E. coli LpxC with a Ki of ~50 nM, in contrast to CHIR-090, which is a slow, tight-binding inhibitor with a two-step mechanism (Ki = 1.0-1.7 nM for the initial reversible step, followed by a functionally irreversible conversion to a tightly bound form) [1][2]. The reversible nature of L-573655 allows for kinetic studies and washout experiments that are not feasible with CHIR-090 due to its extremely slow dissociation rate [1].

Enzyme Kinetics LpxC Mechanism of Action

Historical Significance: L-573655 as the Prototypical LpxC Inhibitor

L-573655, reported in 1996, represents the first small-molecule LpxC inhibitor, predating L-161240 (1999) and the nanomolar-potency CHIR-090 (2005) [1]. Its discovery validated LpxC as a druggable antibacterial target and established the aryloxazoline chemotype that spurred a decade of medicinal chemistry optimization, culminating in clinical candidates like ACHN-975 [2]. While not potent enough for development, its historical role makes it an essential reference standard for LpxC-focused research and a benchmark in SAR studies [3].

Drug Discovery LpxC Tool Compound

Defined Research and Procurement Applications for L-573655 Based on Quantitative Evidence


In Vitro Enzymology and LpxC Kinetic Studies Requiring Reversible Inhibition

Use L-573655 as a reversible, competitive inhibitor control in LpxC enzyme assays. Its Ki of ~50 nM allows for accurate determination of kinetic parameters and inhibitor constants under rapid equilibrium conditions, which is not feasible with the slow, tight-binding inhibitor CHIR-090 [1]. Ideal for mechanistic enzymology and inhibitor washout experiments where reversible binding is essential [2].

Target Validation and Proof-of-Concept Studies in E. coli Lipid A Biosynthesis

Employ L-573655 as a chemical probe to validate the essentiality of LpxC in E. coli lipid A biosynthesis. Its demonstrated inhibition of LPS synthesis (80-90% reduction) in E. coli [1] makes it suitable for biochemical pathway analysis and metabolic labeling studies, despite its weak whole-cell MIC [2]. This application leverages its target-specific mechanism without requiring strong antibacterial potency.

Comparative Structure-Activity Relationship (SAR) Benchmarking in LpxC Inhibitor Discovery

Utilize L-573655 as a historical reference standard and baseline comparator when evaluating novel LpxC inhibitor chemotypes. Its well-characterized Ki (~50 nM) and MIC (200-400 μg/mL) against E. coli provide a quantitative benchmark for assessing improvements in potency and cellular activity [1][2]. Essential for medicinal chemistry programs aiming to optimize the aryloxazoline scaffold or develop new LpxC-targeting antibiotics [3].

Technical Documentation Hub

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